molecular formula C10H11NO5 B14139449 2-Methoxyethyl 4-nitrobenzoate CAS No. 90737-00-1

2-Methoxyethyl 4-nitrobenzoate

Cat. No.: B14139449
CAS No.: 90737-00-1
M. Wt: 225.20 g/mol
InChI Key: RVZMIDFCHOCLRG-UHFFFAOYSA-N
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Description

2-Methoxyethyl 4-nitrobenzoate is an organic compound with the molecular formula C10H11NO5 It is an ester derivative of 4-nitrobenzoic acid and is characterized by the presence of a methoxyethyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous-flow synthesis techniques. This method offers advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The continuous-flow process involves the use of a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

2-Methoxyethyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of hydrogen atoms facilitated by a palladium catalyst. The ester group can undergo nucleophilic substitution, where the nucleophile attacks the carbonyl carbon, leading to the displacement of the methoxyethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl 4-nitrobenzoate is unique due to the presence of the methoxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

90737-00-1

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

2-methoxyethyl 4-nitrobenzoate

InChI

InChI=1S/C10H11NO5/c1-15-6-7-16-10(12)8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3

InChI Key

RVZMIDFCHOCLRG-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Related CAS

90737-00-1

Origin of Product

United States

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